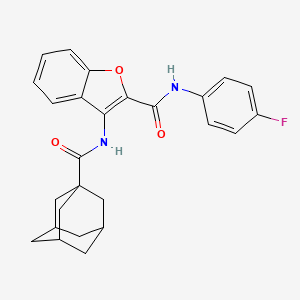

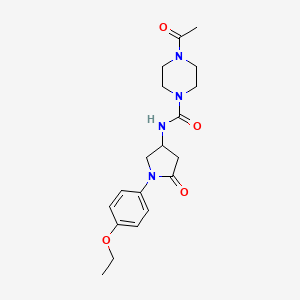

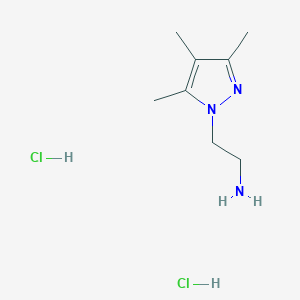

3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dihydroisoquinolin-2(1H)-one (DHQ) is a nitrogen-containing heterocyclic compound that is a core structural component in various biologically active compounds . It’s used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .

Synthesis Analysis

Several methodologies have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives . A simple, efficient, and general method has been developed for one-pot, three-component synthesis of 2,3-dihydroquinazolin-4 (1 H )-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a combined in silico study was performed to illuminate the inhibitory preference of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for AKR1C3 over AKR1C2 .Chemical Reactions Analysis

In the context of chemical reactions, multicomponent reactions (MCRs) have been proven to be a very elegant and rapid way to access complex structures in a single synthetic operation from simple building blocks, showing high atom economy and high selectivity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride has a molecular weight of 231.7 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

This compound has been explored for its potential use in cancer treatment due to the presence of the 1,2,4-oxadiazole moiety, which exhibits diverse biological activities. Research indicates that derivatives of this structure may act as inhibitors against certain cancer cell lines, offering a pathway for the development of new anticancer drugs .

Anti-Inflammatory Properties

Compounds containing 1,2,4-oxadiazole are known to possess anti-inflammatory properties. This suggests that our compound of interest could be used in the development of treatments for inflammatory diseases .

Antimicrobial and Antifungal Effects

The 1,2,4-oxadiazole core is associated with significant antimicrobial and antifungal activities. This makes it a valuable scaffold for designing new agents to combat infectious diseases caused by bacteria and fungi .

Neuroprotective Applications

Given the structural similarity to other neuroactive compounds, there is potential for this compound to be used in neuroprotective therapies. It could be beneficial in treating neurodegenerative diseases or protecting neuronal health .

Plant Disease Management

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been synthesized for managing plant diseases. This suggests that our compound could also be applied in agriculture to protect crops from pathogens .

EGFR Inhibition for Anticancer Therapy

The compound has potential applications in targeting the epidermal growth factor receptor (EGFR), which is critical in cell cycle regulation. Inhibiting EGFR is a promising strategy in anticancer therapy, and this compound could contribute to the development of new EGFR inhibitors .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-4-11-7-15(6-5-10(11)3-1)8-12-13-9-16-14-12/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAFYRLAOXQJLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2924028.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2924036.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2924039.png)

![4a,5,6,7,8,9-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(4H)-one](/img/structure/B2924040.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2924042.png)